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Compound of Interest

Compound Name: BAY885

Cat. No.: B2732229

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the
Performance and Mechanisms of ERKS5 Inhibitors.

This guide provides a detailed comparative analysis of BAY885, a potent and selective ERK5
inhibitor, with other notable kinase inhibitors targeting the ERK5 pathway. The information
presented is intended for researchers, scientists, and professionals in drug development,
offering a comprehensive overview of efficacy, selectivity, and underlying mechanisms of action
supported by experimental data.

Introduction to BAY885 and the ERK5 Signaling
Pathway

BAY885 is a novel and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5),
also known as Mitogen-activated protein kinase 7 (MAPK7)[1]. The MEK5/ERKS5 signaling
cascade is implicated in various cellular processes, including proliferation, differentiation, and
apoptosis, and its dysregulation has been linked to tumorigenesis in several cancers, including
breast cancer[2]. BAY885 has been investigated for its anti-tumor properties, demonstrating
the ability to induce apoptosis in breast cancer cells through the endoplasmic reticulum (ER)
stress/Mcl-1/Bim pathway[2]. A unique characteristic of many ERKS5 inhibitors, including
BAY885, is the phenomenon of "paradoxical activation,” where inhibition of the kinase domain
can lead to the activation of ERK5's transcriptional activity[3][4][5]. This guide will delve into a
comparative analysis of BAY885 with other ERKS5 inhibitors, focusing on their biochemical
potency, cellular activity, selectivity, and the intriguing aspect of paradoxical activation.
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Comparative Analysis of Kinase Inhibitors

This section provides a quantitative comparison of BAY885 with other ERKS5 inhibitors,
including AX15836, XMD8-92, JWG-071, and the multi-kinase inhibitor TG02.

Biochemical Potency and Cellular Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and
dissociation constant (Kd) values of the selected inhibitors against ERK5 and other relevant
targets. These values are critical indicators of an inhibitor's potency.
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Inhibitor Target IC50 / Kd Cell Line Assay Type Reference
Enzymatic
BAY885 ERK5 IC50=40nM - [1]
Assay
IC50 = 115 Reporter
MEF2-luc SN12C [1]
nM Assay
Biochemical
AX15836 ERKS5 IC50 =8 nM - [6]
Assay
PBMCs,
Endothelial
IC50 =4-9 Intracellular
ERKS5 cells, N
nM ) KiNativ
Oncogenic
cell lines
Kd = 3,600
BRD4 - - [6]
nM
ERK5 ATP-binding
XMD8-92 Kd =80 nM - ) [7]
(BMK1) displacement
ATP-binding
BRD4 Kd =170 nM - , [7]
displacement
IC50=15 o
ERK5 HelLa KiNativ [8]
uM
TNK1 IC50=10pM Hela KiNativ [8]
ACK1 IC50=18 uM  Hela KiNativ [8]
Biochemical
JWG-071 ERKS5 IC50=88nM - [9]
Assay
IC50 =109 Biochemical
LRRK2 - [9]
nM Assay
IC50=20+3 Autophospho
MAPK?7 Hela . [10]
nM rylation
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Enzymatic
TG02 CDK1 IC50=19nM - [11]
Assay
Enzymatic
CDK2 IC50=11nM - [11]
Assay
Enzymatic
CDK7 IC50=37nM - [11]
Assay
Enzymatic
CDK9 IC50=10nM - [11]
Assay
Enzymatic
JAK2 IC50=19nM - [12]
Assay
Enzymatic
FLT3 IC50=19nM - [12]
Assay

Kinase Selectivity Profile

Selectivity is a crucial aspect of kinase inhibitors, as off-target effects can lead to toxicity and
confounding experimental results. This table summarizes the selectivity of the inhibitors against
a panel of kinases.
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Inhibitor Selectivity Profile Off-Targets Reference
Highly selective vs. Weak inhibition of a
BAY885 : _ [1]
357 kinases. few kinases.
>1,000-fold selectivity =~ Minimal off-target
AX15836 for ERK5 over a panel  effects. Lacks BRD4 [6]
of >200 kinases. activity.
DCAMKL2 (Kd =190
Potent dual inhibitor of  nM), PLK4 (Kd = 600
XMD8-92 [13]
ERKS5 and BRD4. nM), TNK1 (Kd = 890
nM).
Selective for ERK5 LRRK2 (IC50 = 109
JWG-071 [9][10]
over BRD4. nM).
. I CDKs (1,2,7,9),
TGO02 Multi-kinase inhibitor. [11][14]

JAK2, FLT3.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been

generated using Graphviz.
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MEKS/ERKS Signaling Pathway and the point of inhibition by BAY885.
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Experimental Workflow for Assessing Paradoxical Activation

1. Culture cells
(e.g., HEK293)

!

2. Co-transfect with:
- MEF2-Gal4 reporter plasmid
- ERKS5 expression vector

!

3. Treat cells with
ERKS inhibitor (e.g., BAY885)

!

4. Incubate for a
defined period

!

5. Lyse cells

!

6. Perform Luciferase Assay

!

7. Measure luminescence and
analyze data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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